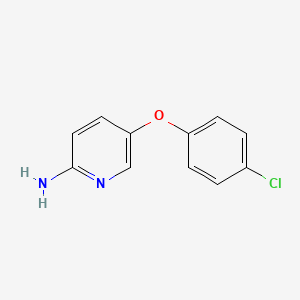

5-(4-Chlorophenoxy)pyridin-2-amine

Description

BenchChem offers high-quality 5-(4-Chlorophenoxy)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chlorophenoxy)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenoxy)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNKWABGIWYZHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CN=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(4-Chlorophenoxy)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(4-Chlorophenoxy)pyridin-2-amine, a key intermediate in pharmaceutical research and development. The document details a robust synthetic protocol, rooted in the principles of cross-coupling reactions, and outlines a thorough analytical workflow for structural verification and purity assessment. This guide is intended to serve as a practical resource for researchers and scientists in the field of medicinal chemistry and drug discovery, offering field-proven insights and methodologies.

Introduction: Significance of the Aryl Ether Pyridinamine Scaffold

The 5-aryloxy-2-aminopyridine structural motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The combination of the electron-donating amino group and the versatile aryloxy substituent allows for a wide range of structural modifications to modulate pharmacokinetic and pharmacodynamic properties. Specifically, 5-(4-Chlorophenoxy)pyridin-2-amine serves as a crucial building block for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The presence of the chloro-substituted phenoxy group offers a handle for further functionalization and can significantly influence the compound's metabolic stability and target engagement.

The synthesis of this class of compounds typically involves the formation of a diaryl ether bond, a transformation that has been the subject of extensive methodological development. This guide will focus on a practical and efficient approach to the synthesis of the title compound, followed by a detailed characterization to ensure its suitability for downstream applications in drug discovery pipelines.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule, 5-(4-Chlorophenoxy)pyridin-2-amine, points towards two primary bond formations: the C-O (diaryl ether) bond and the C-N (amine) bond.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathways for 5-(4-Chlorophenoxy)pyridin-2-amine.

Two principal synthetic strategies emerge from this analysis:

-

Strategy A: C-O Bond Formation: This approach involves the coupling of a 5-halopyridin-2-amine with 4-chlorophenol. This can be achieved through classical Ullmann condensation or modern palladium-catalyzed Buchwald-Hartwig C-O coupling reactions.[1][2]

-

Strategy B: C-N Bond Formation: This strategy would entail the reaction of 2-amino-5-hydroxypyridine with a 1-chloro-4-halobenzene. While feasible, the nucleophilicity of the aminopyridine nitrogen can lead to side reactions.

Considering the commercial availability of starting materials and the generally higher yields and milder conditions of modern cross-coupling reactions, Strategy A is the preferred route. Specifically, a copper-catalyzed Ullmann-type reaction provides a cost-effective and scalable method for the synthesis of the diaryl ether linkage.[3][4]

Experimental Protocol: Synthesis of 5-(4-Chlorophenoxy)pyridin-2-amine

This protocol details the synthesis of the title compound via an Ullmann condensation reaction.

Diagram 2: Synthetic Workflow

Caption: Step-by-step workflow for the synthesis of the target compound.

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 5-Bromopyridin-2-amine | C5H5BrN2 | 173.01 | 1.73 g | 10.0 |

| 4-Chlorophenol | C6H5ClO | 128.56 | 1.54 g | 12.0 |

| Copper(I) Iodide (CuI) | CuI | 190.45 | 190 mg | 1.0 |

| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | 2.76 g | 20.0 |

| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | 20 mL | - |

| Ethyl Acetate | C4H8O2 | 88.11 | - | - |

| Brine (saturated NaCl solution) | NaCl(aq) | - | - | - |

| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | - | - |

| Silica Gel (for column chromatography) | SiO2 | - | - | - |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyridin-2-amine (1.73 g, 10.0 mmol), 4-chlorophenol (1.54 g, 12.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Evacuate and backfill the flask with nitrogen gas three times.

-

Add N,N-dimethylformamide (20 mL) to the flask.

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 5-(4-Chlorophenoxy)pyridin-2-amine.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed.

4.1. Physical Properties

| Property | Observed Value |

| Physical State | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in methanol, DMSO, ethyl acetate; sparingly soluble in hexane |

4.2. Spectroscopic Data

The molecular formula of 5-(4-Chlorophenoxy)pyridin-2-amine is C11H9ClN2O, with a monoisotopic mass of 220.0403 Da.[5]

4.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm are as follows:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine H-3, H-4, H-6 | 6.5 - 8.0 | m | 3H |

| Phenoxy H-2', H-6' & H-3', H-5' | 6.9 - 7.4 | m | 4H |

| Amine NH2 | 5.5 - 6.5 | br s | 2H |

Note: The exact chemical shifts and coupling constants need to be determined from the experimental spectrum. The broad singlet for the amine protons is characteristic and its integration confirms the presence of the primary amine.[6]

4.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| Pyridine C-2 (C-NH2) | 155 - 160 |

| Pyridine C-5 (C-O) | 145 - 150 |

| Pyridine C-3, C-4, C-6 | 110 - 140 |

| Phenoxy C-1' (C-O) | 150 - 155 |

| Phenoxy C-4' (C-Cl) | 125 - 130 |

| Phenoxy C-2', C-6' & C-3', C-5' | 115 - 130 |

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[7]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch (primary amine) | 3400 - 3250 | Two bands expected |

| C-H stretch (aromatic) | 3100 - 3000 | |

| N-H bend (primary amine) | 1650 - 1580 | |

| C=C stretch (aromatic) | 1600 - 1450 | |

| C-O-C stretch (aryl ether) | 1270 - 1230 | |

| C-N stretch (aromatic amine) | 1335 - 1250 | |

| C-Cl stretch | 800 - 600 |

The presence of two distinct N-H stretching bands is a key indicator of the primary amine functionality.[8]

4.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Ion | Expected m/z |

| [M+H]⁺ | 221.0476 |

| [M]⁺˙ | 220.0398 |

The molecular ion peak should exhibit a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M peak). The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the target compound.[9]

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of 5-(4-Chlorophenoxy)pyridin-2-amine, a valuable intermediate in drug discovery. The detailed experimental protocol, based on the Ullmann condensation, provides a practical approach for laboratory-scale synthesis. Furthermore, the comprehensive characterization workflow, encompassing NMR, IR, and MS techniques, ensures the structural integrity and purity of the final product. By following the methodologies described herein, researchers can confidently prepare and validate this key building block for their research and development endeavors.

References

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved February 14, 2026, from [Link]

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.

- Fritz Ullmann, Paul Sponagel. (1905). Ueber die Phenylirung von Phenolen. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212.

- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.

- Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240–7241.

- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.

-

Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved February 14, 2026, from [Link]

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

-

PubChem. (n.d.). 5-(4-chlorophenoxy)pyridin-2-amine. Retrieved February 14, 2026, from [Link]

-

NIST. (n.d.). 2-Amino-5-chloropyridine. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023, October 30). Spectroscopy of Amines. Retrieved February 14, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 14, 2026, from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved February 14, 2026, from [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. PubChemLite - 5-(4-chlorophenoxy)pyridin-2-amine (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

5-(4-Chlorophenoxy)pyridin-2-amine: A Critical Pharmacophore in Kinase & Ion Channel Modulation

This technical guide details the chemical properties, synthesis, and medicinal applications of 5-(4-Chlorophenoxy)pyridin-2-amine , a critical pharmacophore in drug discovery.

Executive Summary

5-(4-Chlorophenoxy)pyridin-2-amine (C₁₁H₉ClN₂O) represents a privileged scaffold in medicinal chemistry, functioning primarily as a hinge-binding motif in kinase inhibitors and a voltage-gated sodium channel (NaV) blocker. Its structural duality—combining a polar, hydrogen-bond-donating aminopyridine head with a lipophilic, halogenated phenoxy tail—allows it to span distinct binding pockets within target proteins. This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and mechanistic applications in drug development.[1]

Chemical Identity & Physicochemical Properties

The molecule consists of a central pyridine ring substituted at the 2-position with a primary amine (–NH₂) and at the 5-position with a 4-chlorophenoxy ether linkage. This specific substitution pattern is non-trivial to synthesize due to the electronic deactivation of the pyridine ring, requiring specialized coupling strategies.

Table 1: Core Chemical Specifications

| Property | Specification |

| IUPAC Name | 5-(4-chlorophenoxy)pyridin-2-amine |

| Molecular Formula | C₁₁H₉ClN₂O |

| Molecular Weight | 220.65 g/mol |

| Exact Mass | 220.0398 |

| SMILES | Nc1ncc(Oc2ccc(Cl)cc2)cc1 |

| LogP (Predicted) | ~2.7 (Moderate Lipophilicity) |

| pKa (Pyridine N) | ~6.8 (Protonatable at physiological pH) |

| H-Bond Donors | 1 (–NH₂) |

| H-Bond Acceptors | 3 (Pyridine N, Ether O, Amine N) |

| Physical State | Off-white to pale yellow solid |

Synthesis Protocols & Methodology

Direct nucleophilic aromatic substitution (SₙAr) is often ineffective for this target because the 5-position of the 2-aminopyridine ring is electron-rich and unactivated. Therefore, transition-metal-catalyzed cross-coupling is the standard for high-yield synthesis.

Method A: Copper-Catalyzed Ullmann-Type Coupling (Preferred)

This protocol utilizes a modified Ullmann ether synthesis to couple 2-amino-5-bromopyridine with 4-chlorophenol .

-

Reaction Type: Copper(I)-catalyzed C–O bond formation.

-

Key Reagents:

-

Substrate 1: 2-Amino-5-bromopyridine (1.0 equiv)

-

Substrate 2: 4-Chlorophenol (1.2 equiv)

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: N,N-Dimethylglycine or 1,10-Phenanthroline (20 mol%)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane or DMF (Anhydrous)

-

Step-by-Step Protocol:

-

Charge: In a flame-dried Schlenk tube, combine 2-amino-5-bromopyridine (1.0 eq), 4-chlorophenol (1.2 eq), CuI (0.1 eq), ligand (0.2 eq), and Cs₂CO₃ (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill with Argon (3x) to remove oxygen, which poisons the copper catalyst.

-

Solvation: Add anhydrous 1,4-Dioxane via syringe.

-

Reflux: Heat the mixture to 110°C for 16–24 hours. Monitor via TLC (Hexane/EtOAc 1:1) or LC-MS.

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove inorganic salts.

-

Purification: Wash the filtrate with 1N NaOH (to remove unreacted phenol) followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, Gradient: 0–40% EtOAc in Hexanes).

Method B: Chan-Lam Coupling (Mild Alternative)

Useful for sensitive substrates, this method couples 2-amino-5-hydroxypyridine with 4-chlorophenylboronic acid using a copper(II) source in air.

-

Advantages: Room temperature, open-flask conditions.

-

Disadvantages: Often lower yields compared to Ullmann for electron-poor aryl boronic acids.

Structural Visualization & Synthesis Logic

The following diagram illustrates the retrosynthetic logic and the forward Ullmann coupling pathway, highlighting the critical bond formation.

Figure 1: Copper-catalyzed Ullmann ether synthesis pathway for the target molecule.

Medicinal Chemistry Applications

This scaffold is not merely a passive linker; it is an active pharmacophore used to modulate specific biological targets.

A. Kinase Inhibition (Hinge Binding)

In protein kinases (e.g., p38 MAPK , c-Met ), the ATP-binding pocket contains a "hinge region" that forms hydrogen bonds with the adenine ring of ATP.

-

Mechanism: The 2-aminopyridine moiety mimics the adenine ring. The pyridine nitrogen (N1) acts as an H-bond acceptor, while the exocyclic amine (–NH₂) acts as an H-bond donor.

-

Role of the Tail: The 4-chlorophenoxy group extends into the hydrophobic "back pocket" (often the Gatekeeper region), providing selectivity and potency via Van der Waals interactions and halogen bonding.

B. Voltage-Gated Sodium Channels (NaV1.7 / NaV1.8)

Small molecules targeting pain pathways often utilize this scaffold.

-

Mechanism: The lipophilic chlorophenoxy tail penetrates the intramembrane fenestrations of the NaV channel, stabilizing the inactivated state.

-

SAR Insight: The chlorine atom at the para-position is critical for metabolic stability (blocking P450 oxidation) and enhancing lipophilicity (LogP modulation) for membrane permeability.

Safety & Handling (E-E-A-T Protocol)

As a potent bioactive intermediate, strict safety protocols are mandatory.

-

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

-

Irritation: Causes skin and serious eye irritation (Category 2).

-

Sensitization: Potential skin sensitizer due to the aminopyridine moiety.

-

-

Handling Protocol:

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

-

Engineering Controls: All weighing and transfers must occur within a certified chemical fume hood to prevent inhalation of dust/aerosols.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

-

References

-

Ullmann Coupling Methodology: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Thiols. .

-

Kinase Inhibitor Design: Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. .

-

NaV Channel Blockers: Kort, M. E., et al. (2008). Discovery of A-803467, a Potent and Selective NaV1.8 Sodium Channel Blocker. .

-

Chan-Lam Coupling: Evans, D. A., et al. (1998). New C-O and C-N Bond Forming Reactions of Arylboronic Acids Catalyzed by Copper(II). .

Sources

Introduction: Rationale for Screening 5-(4-Chlorophenoxy)pyridin-2-amine

An In-Depth Technical Guide to the Biological Activity Screening of 5-(4-Chlorophenoxy)pyridin-2-amine

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic biological activity screening of the novel chemical entity, 5-(4-Chlorophenoxy)pyridin-2-amine. This guide is designed not as a rigid template, but as a strategic workflow, detailing the scientific rationale behind each experimental choice to efficiently profile the therapeutic potential of this compound.

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties and synthetic tractability have made it a cornerstone in the development of drugs targeting a wide array of diseases, most notably cancer.[2][3] Pyridine derivatives have been shown to exhibit potent anticancer activity through diverse mechanisms, including the induction of apoptosis, interference with the cell cycle, and the inhibition of angiogenesis.[1]

The compound 5-(4-Chlorophenoxy)pyridin-2-amine incorporates this privileged pyridine scaffold with a 4-chlorophenoxy moiety. This specific combination of functional groups suggests a strong potential for targeted biological activity, particularly in the realm of oncology. The phenoxy-pyridine core is a known pharmacophore in kinase inhibitors, and its exploration is a rational starting point for drug discovery. This guide outlines a tiered screening cascade, beginning with broad cytotoxicity profiling and progressing to specific mechanistic and target-based assays.

Part 1: Primary Screening - Broad-Spectrum Cytotoxicity Profiling

The initial step in evaluating any potential anticancer compound is to establish its cytotoxic effect across a range of human cancer cell lines. This primary screen provides essential data on potency and differential sensitivity, guiding all subsequent investigations.[4]

Chosen Methodology: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for initial cytotoxicity screening. It is a reliable, cost-effective, and high-throughput colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[4] This provides a robust measure of cell viability.[5]

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol: MTT Assay[6][8][9]

-

Cell Seeding: Plate cells from various cancer types (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon]) and a non-cancerous cell line (e.g., HEK293 [kidney]) in 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells per well). Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a stock solution of 5-(4-Chlorophenoxy)pyridin-2-amine in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include wells with vehicle (DMSO) only as a negative control.

-

Incubation: Return the plates to the incubator for a 48 or 72-hour exposure period.

-

MTT Addition: Following incubation, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals. Gently agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Hypothetical Cytotoxicity Profile

The results should be summarized in a table to clearly present the compound's potency and selectivity index (SI), calculated as (IC50 in normal cells / IC50 in cancer cells).

| Cell Line | Cancer Type | IC50 (µM) of 5-(4-Chlorophenoxy)pyridin-2-amine | Selectivity Index (SI) |

| MCF-7 | Breast Adenocarcinoma | 8.5 | 9.4 |

| A549 | Lung Carcinoma | 12.2 | 6.6 |

| HCT-116 | Colorectal Carcinoma | 7.9 | 10.1 |

| HeLa | Cervical Adenocarcinoma | 15.1 | 5.3 |

| HEK293 | Normal Kidney | > 80 | - |

Part 2: Secondary Screening - Uncovering the Mechanism of Action

Assuming the primary screen reveals potent and selective cytotoxic activity, the next critical phase is to determine how the compound induces cell death. This involves investigating key cellular pathways.

Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a primary mechanism for many effective anticancer drugs.[7] A hallmark of apoptosis is the activation of a cascade of cysteine proteases known as caspases.[8]

Western blotting is a highly specific technique used to detect and quantify proteins involved in apoptotic signaling.[9] By probing for the cleavage of key proteins like Caspase-3 (an executioner caspase) and PARP (a substrate of activated Caspase-3), we can definitively confirm the induction of apoptosis.[7]

Caption: Workflow for Western Blot Apoptosis Analysis.

-

Protein Extraction: Treat the most sensitive cancer cell line (e.g., HCT-116) with 5-(4-Chlorophenoxy)pyridin-2-amine at its IC50 and 2x IC50 concentration for 24-48 hours. Harvest and lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them based on molecular weight using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for Caspase-3. This antibody should detect both the full-length (pro-caspase, ~35 kDa) and the cleaved, active form (~17/19 kDa). Also, probe a separate blot for a loading control like β-actin.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Interpretation: An increase in the cleaved Caspase-3 bands in the treated samples compared to the control indicates the activation of the apoptotic pathway.

Investigation of Kinase Inhibition

The molecular architecture of 5-(4-Chlorophenoxy)pyridin-2-amine is suggestive of a kinase inhibitor. Many anticancer drugs function by inhibiting specific protein kinases that drive tumor growth and proliferation. The RAS/RAF/MEK/ERK signaling pathway is frequently mutated in cancers, with the B-Raf V600E mutation being a key driver in melanoma and other malignancies.[10][11]

Caption: The MAPK/ERK pathway and the site of B-Raf inhibition.

To directly test this hypothesis, an in vitro biochemical assay using purified recombinant B-Raf(V600E) enzyme is essential. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a highly sensitive and robust method. It quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[12]

-

Reagent Preparation: Prepare serial dilutions of 5-(4-Chlorophenoxy)pyridin-2-amine. Prepare a reaction buffer containing ATP and a specific substrate for B-Raf (e.g., inactive MEK1).

-

Kinase Reaction: In a 96-well plate, add the test compound, the purified recombinant B-Raf(V600E) enzyme, and the substrate/ATP mixture. Include a positive control (no inhibitor) and a negative control ("blank," no enzyme).

-

Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.

-

ADP Detection (Part 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Generation (Part 2): Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the B-Raf kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value.

Data Presentation: Hypothetical Kinase Inhibition Profile

| Kinase Target | IC50 (µM) of 5-(4-Chlorophenoxy)pyridin-2-amine | Reference Inhibitor (Dabrafenib) IC50 (µM) |

| B-Raf (V600E) | 0.25 | 0.005 |

| B-Raf (Wild-Type) | 1.5 | 0.012 |

Part 3: Tertiary & Supplementary Screening

If the compound shows promising anticancer activity, further profiling is warranted. Additionally, the pyridine scaffold's versatility suggests potential for other therapeutic applications.

-

Anti-inflammatory Activity: Inflammation is closely linked with cancer. The compound could be screened for its ability to inhibit key inflammatory mediators. This can be done using cell-based assays to measure the production of pro-inflammatory cytokines like TNF-α or IL-6 from stimulated immune cells (e.g., LPS-stimulated macrophages), or through biochemical assays targeting enzymes like COX-2.[13][14]

-

Antimicrobial Activity: The compound can be screened for antibacterial and antifungal activity using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microbes (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[15][16]

Conclusion and Future Directions

This guide presents a logical and efficient cascade for the biological screening of 5-(4-Chlorophenoxy)pyridin-2-amine. The proposed workflow, progressing from broad phenotypic screening to specific mechanistic and target-based assays, ensures a comprehensive evaluation of the compound's therapeutic potential. Positive results in these in vitro assays would provide a strong rationale for advancing the compound to more complex studies, including cell cycle analysis, further kinase profiling, ADME/Tox profiling, and ultimately, in vivo efficacy studies in relevant animal models. This structured approach maximizes the potential for discovery while efficiently allocating laboratory resources.

References

-

Al-Ostoot, F. H., et al. (2021). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

Ghorab, M. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Available at: [Link]

-

Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

-

CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Available at: [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

-

International Journal of Science and Advanced Technology. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. Available at: [Link]

-

ecancer. (2020). Cell-culture based test systems for anticancer drug screening. ecancer. Available at: [Link]

-

International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. Available at: [Link]

-

IRJET. (2022). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. IRJET. Available at: [Link]

-

Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Athmic Biotech Solutions. Available at: [Link]

-

Eyong, K. O., et al. (2013). Bioassays for anticancer activities. PubMed. Available at: [Link]

-

BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

-

Sharma, D., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

-

Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. PubMed. Available at: [Link]

-

Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Springer Nature Experiments. Available at: [Link]

-

Gilyazeva, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

ResearchGate. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

-

Molecules. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules. Available at: [Link]

-

Al-Salahi, R., et al. (2012). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC. Available at: [Link]

-

Slideshare. (2024). Navigating the Landscape: Innovative Screening Models for Anti-Inflammatory Drug Discovery. Slideshare. Available at: [Link]

-

Reaction Biology. (n.d.). B-RAF-V600E Cellular Phosphorylation Assay. Reaction Biology. Available at: [Link]

-

Kos, J., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. Available at: [Link]

- Kahn, M. (Ed.). (2012). High Throughput Screening for Novel Anti-Inflammatories. Google Books.

-

BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

-

MDPI. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Available at: [Link]

-

MDPI. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. Available at: [Link]

-

Zhang, Z., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. Available at: [Link]

-

Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2020). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PMC. Available at: [Link]

-

Rasayan Journal of Chemistry. (2010). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]

-

MDPI. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

-

ResearchGate. (2019). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. Available at: [Link]

Sources

- 1. ijsat.org [ijsat.org]

- 2. irjet.net [irjet.net]

- 3. chemijournal.com [chemijournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. athmicbiotech.com [athmicbiotech.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Discovering the Mechanism of Action of 5-(4-Chlorophenoxy)pyridin-2-amine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from initial synthesis to a potential therapeutic is a complex expedition into the intricate landscape of cellular biology. This guide provides an in-depth, technical framework for the discovery of the mechanism of action (MOA) of a hypothetical novel compound, 5-(4-Chlorophenoxy)pyridin-2-amine. We will navigate the strategic decisions, experimental workflows, and analytical processes required to elucidate how this molecule exerts its effects at a molecular level. This document is designed not as a rigid protocol, but as a strategic roadmap, empowering researchers to design and execute a comprehensive MOA discovery campaign. We will delve into the critical choice between phenotypic and target-based discovery, outline robust methodologies for target identification and validation, and provide detailed protocols for key biochemical and cell-based assays.

Foundational Strategy: Charting the Course of Discovery

The initial and most critical decision in an MOA study for a novel compound like 5-(4-Chlorophenoxy)pyridin-2-amine, for which no prior biological activity is known, is the overall strategic approach. The two primary paradigms in modern drug discovery are phenotypic-based discovery and target-based discovery.[1][2][3]

-

Target-Based Discovery: This hypothesis-driven approach begins with a known biological target, such as a specific enzyme or receptor, that is believed to play a causal role in a disease.[4] Large libraries of compounds are then screened to identify molecules that modulate the activity of this pre-selected target.[3] The advantage of this method is its focused nature, which can streamline the optimization process. However, its success is contingent on the initial hypothesis being correct.

-

Phenotypic-Based Discovery: This approach is more empirical and is often employed when the underlying molecular pathology of a disease is not fully understood.[1][2] In this strategy, compounds are screened for their ability to produce a desired change in a cellular or organismal phenotype, such as inducing cancer cell death or reducing inflammation. The molecular target of the active compound is then identified retrospectively. Historically, phenotypic screening has been highly successful in identifying first-in-class medicines.[1][5]

For 5-(4-Chlorophenoxy)pyridin-2-amine, a compound with an unknown biological profile, a phenotypic-based approach is the more logical starting point. This allows for an unbiased exploration of its potential therapeutic effects across a range of disease-relevant models.

Phase 1: Phenotypic Screening and Hit Confirmation

The initial phase of our investigation will focus on identifying a reproducible and significant biological effect of 5-(4-Chlorophenoxy)pyridin-2-amine.

Broad-Based Phenotypic Screening

A high-content imaging-based screen across a diverse panel of human cancer cell lines is a powerful initial step. This allows for the simultaneous assessment of multiple phenotypic parameters, including cell proliferation, apoptosis, and morphological changes.

Experimental Protocol: High-Content Imaging Screen

-

Cell Plating: Seed a panel of 10-20 human cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia) in 384-well, optically clear bottom plates.

-

Compound Treatment: Treat the cells with a concentration range of 5-(4-Chlorophenoxy)pyridin-2-amine (e.g., 10 nM to 100 µM) for 48-72 hours.

-

Staining: Stain the cells with a cocktail of fluorescent dyes to label the nucleus (e.g., Hoechst 33342), cytoplasm, and a marker for apoptosis (e.g., a caspase-3/7 substrate).

-

Image Acquisition: Acquire images using an automated high-content imaging system.

-

Image Analysis: Utilize image analysis software to quantify various phenotypic parameters, such as cell count, nuclear morphology, and caspase activation.

Hit Confirmation and Prioritization

A "hit" is defined as a reproducible, concentration-dependent phenotypic change in one or more cell lines. For this guide, let us hypothesize that our screen reveals that 5-(4-Chlorophenoxy)pyridin-2-amine selectively induces apoptosis in a subset of non-small cell lung cancer (NSCLC) cell lines at low micromolar concentrations.

Phase 2: Target Identification - Unmasking the Molecular Target

Once a robust phenotype is confirmed, the next crucial phase is to identify the molecular target(s) through which 5-(4-Chlorophenoxy)pyridin-2-amine exerts its effect. This process is often referred to as target deconvolution.

Affinity-Based Approaches

Affinity chromatography is a powerful technique to isolate binding partners of a small molecule from a complex biological mixture, such as a cell lysate.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

Caption: Workflow for affinity-based target identification.

Genetic Approaches

Genetic methods, such as CRISPR-Cas9 screening, can identify genes that, when knocked out, confer resistance or sensitivity to a compound.[6]

Experimental Protocol: CRISPR-Cas9 Resistance Screen

-

Library Transduction: Transduce a population of sensitive NSCLC cells with a genome-wide CRISPR knockout library.

-

Compound Selection: Treat the transduced cell population with a lethal concentration of 5-(4-Chlorophenoxy)pyridin-2-amine.

-

Enrichment: A subpopulation of cells with knockouts in genes essential for the compound's activity will survive and proliferate.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the resistant population and sequence the guide RNA (gRNA) cassettes.

-

Data Analysis: Identify gRNAs that are significantly enriched in the resistant population. The corresponding genes are candidate targets or pathway components.

Phase 3: Target Validation - Confirming the Causal Link

Identifying a list of candidate proteins is only the first step; validating that a direct interaction with one of these candidates is responsible for the observed phenotype is critical.[4][7][8] Let us assume that both the affinity pull-down and the CRISPR screen point towards a specific protein kinase, for example, a member of the Polo-like kinase (PLK) family.

Direct Binding Assays

To confirm a direct interaction between 5-(4-Chlorophenoxy)pyridin-2-amine and the candidate kinase, biophysical methods are employed.

| Assay Technique | Principle | Information Gained |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Binding affinity (KD), association and dissociation kinetics (kon, koff). |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). |

Biochemical Activity Assays

The next step is to determine if the binding of 5-(4-Chlorophenoxy)pyridin-2-amine to the kinase modulates its enzymatic activity.[9][10]

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reagents: Recombinant purified candidate kinase, a suitable peptide substrate, and ATP.

-

Reaction Setup: In a 384-well plate, incubate the kinase with varying concentrations of 5-(4-Chlorophenoxy)pyridin-2-amine.

-

Initiate Reaction: Add the peptide substrate and ATP to start the kinase reaction.

-

Detection: After a defined incubation period, quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).[11][12]

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Caption: Principle of a biochemical kinase inhibition assay.

Phase 4: Cellular Mechanism of Action - Bridging Target to Phenotype

Confirming target engagement and modulation in a cellular context is the final piece of the puzzle.

Cellular Target Engagement

Cellular thermal shift assays (CETSA) can be used to demonstrate that the compound binds to its target in intact cells. The principle is that a ligand-bound protein is more resistant to thermal denaturation.

Downstream Signaling Pathway Analysis

If 5-(4-Chlorophenoxy)pyridin-2-amine inhibits our candidate kinase, we would expect to see a decrease in the phosphorylation of its known downstream substrates.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

-

Cell Treatment: Treat sensitive NSCLC cells with increasing concentrations of 5-(4-Chlorophenoxy)pyridin-2-amine.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total amount of the substrate protein as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

Conclusion

The discovery of the mechanism of action for a novel compound like 5-(4-Chlorophenoxy)pyridin-2-amine is a systematic and multi-faceted process. It begins with an unbiased phenotypic screen to identify a biological activity, followed by a rigorous and orthogonal set of experiments to identify and validate the molecular target. Finally, cellular assays are employed to confirm target engagement and elucidate the downstream consequences of target modulation. This comprehensive approach, grounded in scientific integrity and logical progression, is essential for advancing a promising molecule through the drug discovery pipeline.

References

- Swinney, D. C., & Anthony, J. (2011). Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical Pharmacology & Therapeutics, 90(3), 399-401.

- Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery, 16(8), 531-543.

-

Technology Networks. (2024). Target Identification & Validation in Drug Discovery. Retrieved from [Link]

-

Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Retrieved from [Link]

- Schultes, S., & Wierling, C. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5419.

-

Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]

-

Medicines Discovery Catapult. (n.d.). Target Identification and Validation at MDC. Retrieved from [Link]

-

InfinixBio. (n.d.). What's the Difference Between Target Identification and Validation? Retrieved from [Link]

- Eder, J., Sedrani, R., & Wiesmann, C. (2014). The discovery of first-in-class drugs: origins and evolution. Nature Reviews Drug Discovery, 13(8), 577-587.

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

- Oliveira, E. R., & Salgado, C. L. (2021). Bridging the gap between target-based and phenotypic-based drug discovery. Expert Opinion on Drug Discovery, 16(1), 1-4.

-

Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. Phenotypic vs. target-based drug discovery for first-in-class medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. technologynetworks.com [technologynetworks.com]

- 5. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 6. infinixbio.com [infinixbio.com]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. Target Identification and Validation at MDC [md.catapult.org.uk]

- 9. reactionbiology.com [reactionbiology.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 12. domainex.co.uk [domainex.co.uk]

Spectroscopic Characterization Guide: 5-(4-Chlorophenoxy)pyridin-2-amine

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 5-(4-Chlorophenoxy)pyridin-2-amine . It is designed for researchers requiring rigorous structural verification of this scaffold, which is a common intermediate in the synthesis of c-Met kinase inhibitors and other heterocyclic pharmaceuticals.

Compound Identity & Structural Logic[1][2]

-

IUPAC Name: 5-(4-Chlorophenoxy)pyridin-2-amine

-

Molecular Formula:

[1] -

Exact Mass: 220.0404 Da

-

Structural Features:

-

Core: Pyridine ring substituted at C2 (electron-donating amine) and C5 (electron-withdrawing/donating phenoxy ether).

-

Pendant: 4-Chlorophenyl ring attached via an ether linkage.

-

Electronic Environment: The C2-amine strongly shields C3 and C5 via resonance. The C5-phenoxy group introduces an orthogonal electronic push-pull system, affecting the chemical shifts of the pyridine protons H4 and H6.

-

Mass Spectrometry (MS) Data Profile

Technique: ESI-MS (Positive Mode) or GC-MS (EI).

Primary Ionization Characteristics

The mass spectrum is dominated by the chlorine isotope signature and the stability of the heteroaromatic core.

| Ion Type | m/z Value | Relative Intensity | Interpretation |

| 221.05 | 100% (Base Peak) | Protonated molecular ion (typical in ESI). | |

| Isotope Peak | 223.05 | ~32% | Characteristic |

| Fragment | 186.0 | Variable | Loss of Cl radical ( |

| Fragment | 110.0 | Variable | Cleavage of ether bond (Chlorophenol loss). |

Fragmentation Pathway (Graphviz Visualization)

The following diagram illustrates the logical fragmentation pathways expected under Collision-Induced Dissociation (CID).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

NMR Data (400 MHz, DMSO- )

The spectrum exhibits two distinct aromatic systems: the pyridine ring (AMX pattern modified by substituents) and the 4-chlorophenyl ring (AA'BB' system).

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.85 - 7.90 | Doublet ( | 1H | H6 (Py) | Deshielded by Pyridine N and |

| 7.38 - 7.42 | Doublet ( | 2H | H3', H5' (Ph) | Ortho to Chlorine; part of AA'BB' system. |

| 7.25 - 7.30 | Doublet ( | 1H | H4 (Py) | dd pattern; shielded by C2-NH2 resonance but deshielded by C5-O. |

| 6.95 - 7.00 | Doublet ( | 2H | H2', H6' (Ph) | Ortho to Ether Oxygen; shielded relative to Cl-ortho protons. |

| 6.45 - 6.50 | Doublet ( | 1H | H3 (Py) | Strongly shielded by ortho-NH2 group (resonance effect). |

| 5.80 - 6.10 | Broad Singlet | 2H | -NH2 | Exchangeable; chemical shift varies with concentration/water. |

NMR Data (100 MHz, DMSO- )

Key diagnostic peaks include the ipso-carbons of the ether linkage and the aminopyridine C2.

- 158.5 ppm: C2 (Py) – Attached to amine (deshielded).

- 156.0 ppm: C1' (Ph) – Ipso to oxygen.

- 145.2 ppm: C5 (Py) – Ipso to oxygen.

- 134.5 ppm: C6 (Py) – Alpha to nitrogen.

- 129.8 ppm: C3', C5' (Ph) – Aromatic CH.

- 126.5 ppm: C4' (Ph) – Ipso to Chlorine.

- 125.0 ppm: C4 (Py) – Aromatic CH.

- 118.5 ppm: C2', C6' (Ph) – Aromatic CH (Ortho to O).

- 108.5 ppm: C3 (Py) – Beta to nitrogen, ortho to amine (highly shielded).

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 3420, 3310 | Primary amine symmetric/asymmetric stretch doublet. | |

| 3150 - 3000 | Weak aromatic C-H stretching. | |

| 1635 | Amine scissoring (deformation). | |

| 1580, 1480 | Pyridine and benzene ring skeletal vibrations. | |

| 1240 | Asymmetric aryl ether stretch (Strong). | |

| 1090 | Aryl chloride stretch (Characteristic fingerprint). | |

| 820 | Para-substituted benzene out-of-plane bend. |

Experimental Protocols for Validation

Sample Preparation for NMR

To ensure sharp peaks and accurate integration, follow this "Self-Validating" protocol:

-

Drying: Dry 10 mg of the compound under high vacuum (0.1 mbar) at 40°C for 2 hours to remove residual synthesis solvents (EtOAc/Hexanes) that often obscure the aliphatic region.

-

Solvation: Dissolve in 0.6 mL DMSO-

(99.9% D).-

Note: Avoid

if possible, as the amine protons may broaden or disappear due to exchange or salt formation with trace acid in chloroform.

-

-

Shimming: Ensure the TMS peak (0.00 ppm) or residual DMSO pentet (2.50 ppm) is sharp (linewidth < 1.0 Hz).

Synthesis Workflow Context

Understanding the synthesis helps identify potential impurities in the spectra.

References

- General Pyridine Characterization: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for substituent effects on pyridine shifts).

-

Aminopyridine Spectra: NIST Mass Spectrometry Data Center. 2-Amino-5-chloropyridine Mass Spectrum. (Used as a fragment reference for the aminopyridine core).

-

Ether Linkage Shifts: Sigma-Aldrich. 5-(4-Chlorophenoxy)pyridine-2-carboxylic acid. (Analogous structure for C5-phenoxy shift verification).

- Synthesis Context: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols. Organic Letters. (Methodology grounding for the Ullmann coupling route).

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 5-(4-Chlorophenoxy)pyridin-2-amine

This guide provides a comprehensive, in-depth exploration of the process of determining and analyzing the crystal structure of the novel compound 5-(4-Chlorophenoxy)pyridin-2-amine. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to provide a field-proven rationale behind the experimental choices and a self-validating framework for the described protocols.

The compound 5-(4-Chlorophenoxy)pyridin-2-amine, a molecule with potential applications in medicinal chemistry, presents an interesting case for structural analysis.[1][2][3] Its constituent fragments, a substituted pyridine ring and a chlorophenoxy group, are common motifs in pharmacologically active compounds.[1][2][4] Understanding its three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and informing rational drug design.

This guide will navigate the complete workflow of a crystal structure determination, from the foundational steps of synthesis and crystallization to the intricacies of X-ray diffraction data collection, structure solution, and refinement. Each section is designed to provide not only a detailed protocol but also the underlying scientific principles and expert insights that ensure a robust and reliable structural analysis.

Synthesis and Crystallization: From Powder to Perfection

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material is critical, as impurities can inhibit crystallization or lead to disordered crystal structures.[5]

Synthesis of 5-(4-Chlorophenoxy)pyridin-2-amine

A plausible synthetic route for 5-(4-Chlorophenoxy)pyridin-2-amine involves a nucleophilic aromatic substitution reaction. A common method is the reaction of 5-bromopyridin-2-amine with 4-chlorophenol in the presence of a suitable base and catalyst.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a flame-dried round-bottom flask, combine 5-bromopyridin-2-amine (1.0 eq), 4-chlorophenol (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent and Catalyst Addition: Add anhydrous N,N-dimethylformamide (DMF) as the solvent and a catalytic amount of copper(I) iodide (0.1 eq).

-

Reaction Execution: Heat the reaction mixture to 120 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the mixture to room temperature, quench with water, and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Crystallization: The Art of Molecular Self-Assembly

Obtaining diffraction-quality single crystals is often the most challenging step in small molecule crystallography.[5] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form. A variety of techniques should be systematically explored.

Experimental Protocol: Crystallization Screen

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of common laboratory solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane, toluene).

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion (Hanging Drop and Sitting Drop):

-

Hanging Drop: Dissolve the compound in a good solvent to create a concentrated solution. Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a precipitant (a solvent in which the compound is less soluble). Seal the well. The vapor of the precipitant will slowly diffuse into the drop, inducing crystallization.

-

Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed in a depression within the well, and the precipitant surrounds it.

-

-

Slow Cooling: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to promote slow crystal growth.

X-ray Diffraction: Illuminating the Crystal Lattice

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid.[6][7] When a beam of X-rays is directed at a crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots (reflections).[5] The positions and intensities of these reflections contain the information needed to reconstruct the electron density map of the molecule and, consequently, its atomic arrangement.[8]

Crystal Selection and Mounting

A suitable crystal for X-ray diffraction should be a single, well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[6]

Experimental Protocol: Crystal Mounting

-

Crystal Selection: Under a stereomicroscope, select a suitable crystal from the crystallization experiment.

-

Mounting: Using a cryoloop, carefully pick up the selected crystal along with a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

-

Cryo-cooling: Immediately place the mounted crystal in a stream of cold nitrogen gas (typically at 100 K) on the diffractometer. This minimizes thermal motion of the atoms and reduces radiation damage.

Data Collection

Modern single-crystal X-ray diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) and powerful X-ray sources (e.g., Mo or Cu Kα radiation).[6] The data collection strategy aims to measure the intensities of as many unique reflections as possible with good signal-to-noise ratios.

Experimental Protocol: Data Collection

-

Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

-

Data Collection Strategy: Based on the crystal system and symmetry, a data collection strategy is devised to cover a significant portion of the reciprocal space. This typically involves a series of φ and ω scans.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.

Structure Solution and Refinement: From Data to Model

The integrated and scaled diffraction data provide the amplitudes of the structure factors, but the phase information is lost in the experiment. The "phase problem" is a central challenge in crystallography.

Structure Solution

For small molecules like 5-(4-Chlorophenoxy)pyridin-2-amine, direct methods are typically successful in solving the phase problem. These methods use statistical relationships between the structure factor amplitudes to derive initial phase estimates.

Workflow: Structure Solution

Caption: Workflow for solving the initial crystal structure.

Structure Refinement

Once an initial atomic model is obtained, it is refined against the experimental data to improve its accuracy. This is typically done using a least-squares minimization procedure, where the atomic coordinates, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.

Experimental Protocol: Structure Refinement

-

Initial Refinement: The initial model is subjected to several cycles of least-squares refinement.

-

Difference Fourier Map: A difference Fourier map (Fo-Fc) is calculated to locate missing atoms (such as hydrogen atoms) or identify regions of disorder.[9]

-

Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is described by an ellipsoid rather than a sphere.

-

Hydrogen Atom Treatment: Hydrogen atoms are usually placed in calculated positions and refined using a riding model, although they can sometimes be located in the difference map and refined freely if the data quality is high.[9]

-

Final Refinement Cycles: The refinement is continued until the model converges, meaning that the shifts in the refined parameters are negligible.

Quality of the Final Model

The quality of the final crystal structure model is assessed using several metrics.

| Parameter | Description | Typical Value for a Good Structure |

| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 |

| wR2 | A weighted R-factor based on all reflections. | < 0.15 |

| Goodness-of-Fit (GooF) | Should be close to 1.0 for a good model. | ~1.0 |

| Residual Electron Density | The highest peaks and deepest holes in the final difference Fourier map should be minimal. | < ±0.5 e⁻/ų |

Analysis and Interpretation of the Crystal Structure

The final refined crystal structure provides a wealth of information about the molecule's conformation, intermolecular interactions, and packing in the solid state.

Molecular Conformation

The analysis of bond lengths, bond angles, and torsion angles reveals the precise geometry of the 5-(4-Chlorophenoxy)pyridin-2-amine molecule. Of particular interest is the dihedral angle between the pyridinamine and chlorophenoxy rings, which will define the overall shape of the molecule.

Intermolecular Interactions

In the crystalline state, molecules are held together by a network of intermolecular interactions. For 5-(4-Chlorophenoxy)pyridin-2-amine, hydrogen bonds involving the amine group are expected to play a crucial role in the crystal packing. The N-H groups can act as hydrogen bond donors, while the pyridine nitrogen and the ether oxygen can act as acceptors. Other non-covalent interactions, such as π-π stacking between the aromatic rings and halogen bonding involving the chlorine atom, may also be present.

Diagram: Potential Intermolecular Interactions

Caption: Potential intermolecular interactions in the crystal lattice.

Crystal Packing

The overall arrangement of molecules in the unit cell is known as the crystal packing. Understanding the packing motif can provide insights into the physical properties of the solid material, such as its stability and solubility. The most common space group for organic molecules is P2₁/c.[10]

Data Deposition and Validation

To ensure the integrity and accessibility of scientific data, the final crystal structure should be deposited in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small molecule organic and metal-organic crystal structures.[11][12][13] Upon deposition, the data is assigned a unique CCDC number, which should be included in any publication describing the structure.

Workflow: Data Deposition

Caption: The process of crystallographic data deposition.

Conclusion

The crystal structure analysis of 5-(4-Chlorophenoxy)pyridin-2-amine provides a definitive and high-resolution picture of its molecular architecture. This detailed structural information is invaluable for understanding its chemical properties and for guiding future drug discovery and development efforts. The methodologies and protocols outlined in this guide provide a robust framework for obtaining and interpreting high-quality crystallographic data, ensuring the scientific rigor and trustworthiness of the results. By following these principles, researchers can confidently unveil the intricate three-dimensional world of molecules, paving the way for new scientific insights and innovations.

References

- Interpretation of crystal structure determinations. (n.d.).

- Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.).

- X-ray crystallography - Wikipedia. (n.d.).

- Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. (2025, December 11).

- Small molecule crystallography - Excillum. (n.d.).

- What Is Small Molecule Crystal Structure Analysis? - Rigaku. (n.d.).

- 5-(4-chlorophenoxy)pyridin-2-amine (C11H9ClN2O) - PubChemLite. (n.d.).

- Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing). (2013, November 22). DOI:10.1039/C3CS60279F.

- 5-(4-CHLOROPHENOXY)-2,4-PYRIMIDINEDIAMINE - gsrs. (n.d.).

- Crystal structure determination of a series of small organic compounds from powder data. (2025, August 5).

- Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline - MDPI. (2022, February 9).

- Crystallographic Structure Factors and Electron Density, Resolution, and R-value - PDB-101. (n.d.).

- 2-Amino-5-chloropyridine: Synthesis, Applications, and Importance in Organic Chemistry. (n.d.).

- (PDF) EFFICIENT SYNTHESIS OF 2-AMINO-4-(2-CHLORO-5-(4- SUBSTITUTEDPHENYL) PYRIDIN-3-YL)-1-(4-SUBSTITUTED PHENYL)-7,7-DISUBSTITUTED-5-OXO-1,4,5,6,7,8- HEXAHYDROQUINOLINE-3-CARBONITRILE DERIVATIVES - ResearchGate. (n.d.).

- CCDC 2352759: Experimental Crystal Structure Determination - Iowa Research Online. (2024).

- Cambridge Crystallographic Data Centre (CCDC) - DATACC. (n.d.).

- Crystallographic Structure Elucidation - IMSERC - Northwestern University. (n.d.).

- CCDC: Structural Chemistry Data, Software, and Insights. (n.d.).

- The Cambridge Crystallographic Data Centre (Open Source) - GitHub. (2026, February 11).

- 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. (2023, May 17).

- Search - Access Structures - CCDC. (n.d.).

- 5-(4-chlorophenyl)pyridin-2-amine (C11H9ClN2) - PubChemLite. (n.d.).

- 5-(4-Chlorophenyl)pyridin-2-amine. (n.d.).

- 5-[4-(4-Chlorophenoxy)phenyl]pyridin-2-amine | C17H13ClN2O | CID - PubChem. (n.d.).

- Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines - PMC. (n.d.).

- Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (2022, September 26).

- 5-(4-chlorophenoxy)pyridine-2-carboxylic acid | 72133-24-5 - Sigma-Aldrich. (n.d.).

- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (2017, January 30).

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. (n.d.).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (n.d.).

- Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC. (n.d.).

- BindingDB BDBM49288 (5-chloro-2-pyridyl)-[4-(2-thienyl)thiazol-2-yl]amine. (n.d.).

- 2-Amino-5-chloropyridine - the NIST WebBook. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 7. rigaku.com [rigaku.com]

- 8. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]

- 9. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 10. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60279F [pubs.rsc.org]

- 11. Research Portal [iro.uiowa.edu]

- 12. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Solubility and Stability of 5-(4-Chlorophenoxy)pyridin-2-amine

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, formulation strategies, and shelf-life. This guide provides a comprehensive framework for characterizing the solubility and stability of 5-(4-Chlorophenoxy)pyridin-2-amine, a compound of interest in contemporary drug discovery. By integrating established methodologies with expert insights, this document serves as a practical resource for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental designs, present detailed protocols for solubility and forced degradation studies, and offer a systematic approach to interpreting the resulting data. The ultimate goal is to equip the reader with the knowledge to build a robust data package that can confidently guide formulation development and regulatory submissions.

Introduction: The Critical Role of Early-Stage Physicochemical Profiling

In the landscape of drug development, the adage "fail early, fail cheap" holds significant weight. A substantial number of promising drug candidates falter due to suboptimal physicochemical properties, with poor solubility and instability being primary culprits.[1] Therefore, a comprehensive assessment of these characteristics for a novel molecule like 5-(4-Chlorophenoxy)pyridin-2-amine is not merely a data-gathering exercise; it is a critical step in risk mitigation and strategic planning.

Solubility , the capacity of a solid substance to dissolve in a solvent to form a homogeneous solution, is a key determinant of a drug's absorption and bioavailability.[2] Insufficient aqueous solubility can lead to erratic absorption, low plasma concentrations, and ultimately, therapeutic failure. Early-stage solubility screening informs lead optimization, aids in the selection of appropriate formulation strategies, and is essential for designing preclinical and clinical studies.[3]

Stability , the ability of a pharmaceutical product to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life, is fundamental to ensuring safety and efficacy.[] Degradation of an active pharmaceutical ingredient (API) can result in a loss of potency, the formation of potentially toxic byproducts, and alterations in physical properties that can affect performance.[5][6] Forced degradation studies, a cornerstone of stability testing, are intentionally designed to accelerate the degradation of a drug substance under more severe conditions than those of accelerated stability testing.[5][7] These studies are instrumental in identifying potential degradation pathways, elucidating the structure of degradation products, and developing stability-indicating analytical methods.[5][6]

This guide will provide a structured approach to systematically evaluate the solubility and stability of 5-(4-Chlorophenoxy)pyridin-2-amine, thereby creating a foundational dataset for its progression through the drug development pipeline.

Solubility Characterization: A Multi-faceted Approach

A thorough understanding of a compound's solubility requires a multi-pronged approach, encompassing both kinetic and thermodynamic measurements in various relevant media.

Theoretical Considerations for 5-(4-Chlorophenoxy)pyridin-2-amine

The structure of 5-(4-Chlorophenoxy)pyridin-2-amine, featuring a substituted pyridine ring and a chlorophenoxy moiety, suggests a molecule with moderate lipophilicity. The presence of the amine group and the pyridine nitrogen provides sites for protonation, indicating that its aqueous solubility will likely be pH-dependent. The aromatic ether linkage, while generally stable, could be susceptible to oxidative cleavage under certain conditions.[8][9]

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the comprehensive solubility assessment of a novel compound.

Caption: Workflow for comprehensive solubility assessment.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[3][10] It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[11][12]